1-(4-methoxyphenyl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methoxyphenyl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]ethan-1-one is an organic compound that features a methoxyphenyl group, a phenylpyridazinyl group, and a thioether linkage. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenyl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]ethan-1-one typically involves the following steps:
Formation of the thioether linkage: This can be achieved by reacting a suitable thiol with a halogenated precursor under basic conditions.
Coupling reactions: The phenylpyridazinyl group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxyphenyl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other groups via nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-methoxyphenyl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]ethan-1-one may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]ethan-1-one would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes or receptors, modulating their activity. The thioether and methoxy groups may play roles in binding to the target site, while the phenylpyridazinyl group could influence the compound’s overall activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)-2-((6-phenylpyridazin-3-yl)thio)ethanol: Similar structure but with an alcohol group instead of a ketone.
1-(4-Methoxyphenyl)-2-((6-phenylpyridazin-3-yl)thio)ethane: Similar structure but without the carbonyl group.
Uniqueness
1-(4-methoxyphenyl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]ethan-1-one is unique due to the presence of both a thioether and a ketone group, which can influence its reactivity and potential biological activity. The combination of these functional groups in a single molecule can lead to unique interactions with biological targets, making it a compound of interest for further study.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-2-(6-phenylpyridazin-3-yl)sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c1-23-16-9-7-15(8-10-16)18(22)13-24-19-12-11-17(20-21-19)14-5-3-2-4-6-14/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVZAOYDSSIWQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.